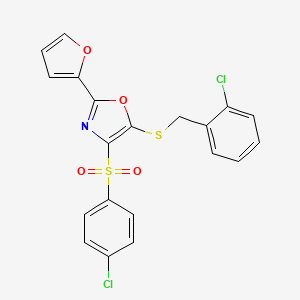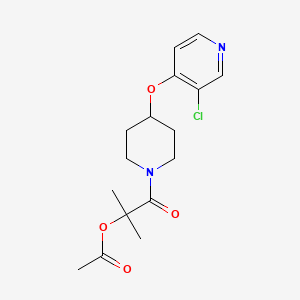
4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a chemical compound that has been widely used in scientific research applications. It is a piperidine derivative that has been synthesized for its potential pharmacological properties.
Scientific Research Applications
Synthesis and Derivatives Development
Research into substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles involved the synthesis of 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, demonstrating the compound's utility in creating novel heterocyclic structures with potential for further biological evaluation (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening, underlines the compound's role in leading to novel inhibitors with significant biological effects, showcasing its utility in drug discovery processes (Thalji et al., 2013).
Anti-angiogenic and DNA Cleavage Studies
- Novel derivatives were synthesized and characterized, showing significant anti-angiogenic and DNA cleavage activities. This underscores the compound's potential as a starting point for anticancer agents, indicating its utility in developing treatments that inhibit angiogenesis and interact with DNA (Kambappa et al., 2017).
Glycine Transporter 1 Inhibition
- A structurally diverse compound was identified as a potent glycine transporter 1 (GlyT1) inhibitor, illustrating the compound's versatility in CNS drug discovery, particularly for disorders associated with dysregulated glycine levels (Yamamoto et al., 2016).
Metabolic Studies
- The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients was studied, revealing the main metabolic pathways of a related compound. This highlights the importance of such compounds in understanding drug metabolism and designing compounds with favorable pharmacokinetic profiles (Gong et al., 2010).
properties
IUPAC Name |
4-pyridin-2-yloxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)13-4-3-5-14(12-13)23-17(25)24-10-7-15(8-11-24)26-16-6-1-2-9-22-16/h1-6,9,12,15H,7-8,10-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPHKCALPSBKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyridin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide](/img/structure/B2650011.png)

![4-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2650013.png)
![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2650014.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2650019.png)



![3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2650023.png)



